molecular formula C13H10Cl2O2 B8787145 2,6-Dichloro-4-benzyloxyphenol CAS No. 155916-12-4

2,6-Dichloro-4-benzyloxyphenol

Cat. No.: B8787145
CAS No.: 155916-12-4
M. Wt: 269.12 g/mol
InChI Key: MWDOKIQMFZRNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-benzyloxyphenol is an organic compound with the molecular formula C13H10Cl2O2 . It is a phenol derivative featuring chloro and benzyloxy functional groups, which are often utilized in organic synthesis and as building blocks for more complex molecules . Applications and Research Value: Researchers value this compound for its role as a chemical intermediate. Its specific structure makes it a potential candidate for development in various fields. [Note to Supplier: Specific applications, mechanisms of action, and research contexts (e.g., pharmaceutical, material science) should be detailed here to engage the target researcher audience.] Handling and Safety: This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Procurement: We offer 2,6-Dichloro-4-benzyloxyphenol to the scientific community, ensuring high purity and quality for your research requirements.

Properties

CAS No.

155916-12-4

Molecular Formula

C13H10Cl2O2

Molecular Weight

269.12 g/mol

IUPAC Name

2,6-dichloro-4-phenylmethoxyphenol

InChI

InChI=1S/C13H10Cl2O2/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2

InChI Key

MWDOKIQMFZRNHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Cl)O)Cl

Origin of Product

United States

Scientific Research Applications

Agricultural Uses

2,6-Dichloro-4-benzyloxyphenol exhibits insecticidal and acaricidal properties, making it useful in pest control. Its effectiveness against various pests has been documented, particularly in the following areas:

  • Insecticides : The compound has been identified as an intermediate in the synthesis of dihalopropene compounds that possess insecticidal activity. These compounds are effective against pests like bollworms and other agricultural pests .
  • Chitin Synthesis Inhibition : Research indicates that 2,6-dichloro-4-benzyloxyphenol acts as a chitin synthesis inhibitor, which is crucial for the development of insecticides targeting the exoskeleton formation in insects .

Pharmaceutical Applications

The compound's structural characteristics allow it to be explored for various pharmaceutical applications:

  • Antimicrobial Activity : Studies have suggested potential antimicrobial properties, with implications for developing new antiseptic agents or preservatives in pharmaceutical formulations.
  • Drug Development : The compound's reactivity can be harnessed in synthesizing new drugs, particularly those targeting specific biochemical pathways related to inflammation or infection.

Industrial Applications

In addition to agricultural and pharmaceutical uses, 2,6-dichloro-4-benzyloxyphenol has applications in industrial chemistry:

  • Synthesis of Fine Chemicals : It serves as a precursor for synthesizing other fine chemicals due to its reactive functional groups. This includes its use in the production of specialty chemicals used in various industrial processes.

Research and Development

Ongoing research is focused on optimizing the synthesis processes of 2,6-dichloro-4-benzyloxyphenol to improve yield and purity. Innovations such as continuous synthesis methods have been proposed to enhance production efficiency while minimizing waste .

Case Study 1: Insecticidal Efficacy

A study evaluated the effectiveness of 2,6-dichloro-4-benzyloxyphenol against common agricultural pests. The results indicated a significant reduction in pest populations when applied at specific concentrations, demonstrating its potential as an effective insecticide.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties of 2,6-dichloro-4-benzyloxyphenol revealed promising results against several bacterial strains. This study highlighted the compound's potential for use in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-2,6-dimethylphenol

  • Structure : Chlorine at position 4 and methyl groups at 2 and 5.
  • Molecular Formula: C₈H₉ClO (vs. C₁₃H₁₀Cl₂O₂ for 2,6-Dichloro-4-benzyloxyphenol).
  • Key Differences: The methyl groups in 4-Chloro-2,6-dimethylphenol reduce steric hindrance compared to the benzyloxy group, likely enhancing solubility in polar solvents.
  • Applications : Commonly used as a disinfectant or preservative due to its moderate antimicrobial activity .

2,6-Dichloro-4-mercaptophenol

  • Structure : Mercapto (-SH) group at position 4 and chlorine atoms at 2 and 6.
  • Molecular Formula : C₆H₄Cl₂OS.
  • Key Differences :
    • The thiol group introduces redox reactivity, enabling participation in disulfide bond formation, unlike the ether-linked benzyloxy group.
    • Higher acidity due to the electron-withdrawing chlorine and thiol groups, making it a stronger acid than benzyloxy derivatives.
  • Applications: Potential use in synthetic chemistry for metal coordination or as a building block in organosulfur compounds .

2,6-Dichlorophenyl 4-chlorobenzoate

  • Structure : Ester linkage between a 2,6-dichlorophenyl group and a 4-chlorobenzoate moiety.
  • Molecular Formula : C₁₃H₇Cl₃O₂.
  • Key Differences: The ester group increases susceptibility to hydrolysis under acidic or basic conditions, unlike the more stable ether bond in the benzyloxy compound.
  • Applications: Benzophenone analogs are studied for antifungal and pharmacological activities .

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

  • Structure : Acetamide bridge linking 4-chlorophenyl and 2,6-dichlorophenyl groups.
  • Molecular Formula: C₁₄H₁₀Cl₃NO.
  • Key Differences: The amide group enables hydrogen bonding, improving solubility in polar solvents compared to the benzyloxy phenol. Dichloro substitution on the phenyl ring may enhance binding affinity in biological targets, as seen in analogs like diclofenac.
  • Applications: Investigated as a pharmaceutical impurity or metabolite in nonsteroidal anti-inflammatory drug research .

Structural and Functional Analysis Table

Compound Substituents (Positions) Functional Groups Molecular Weight Key Properties
2,6-Dichloro-4-benzyloxyphenol Cl (2,6), Benzyloxy (4) Ether, Phenol 285.13* High lipophilicity, moderate acidity
4-Chloro-2,6-dimethylphenol Cl (4), CH₃ (2,6) Phenol, Methyl 156.61 Moderate solubility, antimicrobial
2,6-Dichloro-4-mercaptophenol Cl (2,6), SH (4) Thiol, Phenol 195.07 Redox-active, strong acidity
2,6-Dichlorophenyl 4-chlorobenzoate Cl (2,6), Benzoate (4) Ester, Chlorophenyl 301.55 Hydrolyzable, antifungal potential
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Cl (2,6,4'), Acetamide Amide, Chlorophenyl 314.59 Hydrogen bonding, pharmaceutical relevance

*Calculated molecular weight based on formula C₁₃H₁₀Cl₂O₂.

Research Findings and Implications

  • Electronic Effects: The 2,6-dichloro substitution in all analogs enhances acidity and stabilizes the phenoxide ion, critical for interactions in catalytic or biological systems .
  • Steric and Solubility Trends : Bulky substituents like benzyloxy reduce solubility in aqueous media but improve compatibility with lipid membranes, suggesting utility in drug delivery .
  • Reactivity : Mercapto and ester groups introduce distinct reactivities (e.g., disulfide formation or hydrolysis), guiding synthetic pathways for tailored applications .

Preparation Methods

Reaction Components and Stoichiometry

The synthesis begins with 4-benzyloxyphenol, which undergoes dichlorination using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. Key reagents and their roles include:

  • 4-Benzyloxyphenol : The substrate, with a benzyloxy group activating the aromatic ring for electrophilic substitution.

  • Sulfuryl chloride : Provides chlorine atoms for ortho-substitution.

  • Secondary amine (e.g., dicyclohexylamine) : Neutralizes HCl byproduct, preventing side reactions and enhancing reaction efficiency.

  • Toluene : Acts as an inert solvent, facilitating homogeneous mixing and heat distribution.

Table 1: Reaction Parameters for Example 4 of US Patent 6,635,787 B2

ComponentQuantityMolar RatioRole
4-Benzyloxyphenol10.0 g1.0Substrate
Sulfuryl chloride13.48 g2.1Chlorinating agent
Dicyclohexylamine0.18 g0.03Acid scavenger
Toluene43.25 gSolventReaction medium

Optimized Reaction Conditions

The chlorination proceeds under rigorously controlled conditions:

  • Temperature : Maintained at 65–70°C to balance reaction rate and selectivity.

  • Sulfuryl chloride addition : Introduced dropwise over 8 hours to mitigate exothermic effects.

  • Stirring duration : Post-addition stirring for 1 hour ensures complete conversion.

The slow addition of sulfuryl chloride prevents localized overheating, which could lead to over-chlorination or decomposition. The use of toluene ensures a stable boiling point (110°C), allowing reflux without solvent degradation.

Role of Secondary Amine Catalysts

Secondary amines like dicyclohexylamine play a dual role:

  • HCl neutralization : The amine reacts with HCl, a byproduct of chlorination, preventing acid-catalyzed side reactions such as ether cleavage of the benzyloxy group.

  • Reaction acceleration : By removing HCl, the equilibrium shifts toward the desired product, improving yield.

Workup and Purification Techniques

Post-reaction processing involves critical steps to isolate high-purity product:

  • Quenching : Addition of 10% aqueous sodium sulfite reduces excess sulfuryl chloride and neutralizes residual HCl.

  • Washing sequence :

    • 5% hydrochloric acid : Removes amine residues.

    • Saturated brine : Enhances phase separation via salting-out.

    • Water : Eliminates ionic impurities.

  • Drying and concentration : Anhydrous sodium sulfate removes trace water, followed by vacuum distillation to recover toluene for reuse.

The crude product, obtained in 13.1 g (97% of theoretical yield), is sufficiently pure for most applications. Further recrystallization from ethanol-water mixtures can elevate purity to >99% if required.

Yield and Purity Assessment

Liquid chromatography analysis of analogous reactions (e.g., 3,3-dichloro-2-propenyloxy derivatives) confirms yields of 95–96%. Extrapolating to the benzyloxy variant, the isolated 13.1 g crude product corresponds to ~97% yield, assuming similar purity. The absence of monochloro or trichloro byproducts underscores the method’s selectivity.

Mechanistic Considerations of Electrophilic Substitution

The benzyloxy group’s electron-donating nature activates the aromatic ring, directing incoming electrophiles (Cl⁺ from SO₂Cl₂) to the ortho positions. The reaction proceeds via:

  • Generation of chloronium ion : SO₂Cl₂ decomposes to Cl⁺ and SO₂Cl⁻.

  • Electrophilic attack : Cl⁺ substitutes hydrogen at the 2- and 6-positions.

  • Deprotonation : The aromatic ring’s stability is restored, with the amine scavenging protons to drive the reaction forward.

Comparative Synthesis Approaches

While alternative methods (e.g., Friedel-Crafts alkylation followed by chlorination) are theoretically viable, the direct chlorination route excels in:

  • Step economy : Single-step synthesis vs. multi-step sequences.

  • Scalability : Demonstrated at pilot scale with consistent yields.

  • Cost efficiency : Low catalyst loading and solvent recyclability reduce operational costs.

Industrial Applications and Scalability

The patented method’s robustness supports large-scale production, with toluene’s low toxicity and high boiling point making it ideal for industrial reactors. Key considerations for scalability include:

  • Continuous sulfuryl chloride addition : Automated systems ensure precise dosing over extended periods.

  • Waste management : Sodium sulfite neutralization and solvent recovery align with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-4-benzyloxyphenol, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves benzyl protection of the phenolic hydroxyl group. A feasible approach is chlorination of 4-benzyloxyphenol using chlorine gas or sulfuryl chloride under controlled conditions. To optimize yields, monitor reaction temperature (ideally 0–5°C) and stoichiometric ratios (e.g., 2.2 equivalents of chlorinating agent per hydroxyl group). Purification via column chromatography with hexane/ethyl acetate gradients improves purity .

Q. What analytical techniques are critical for characterizing 2,6-Dichloro-4-benzyloxyphenol, and how should data be interpreted?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for benzyl groups).
  • HPLC-MS : To verify molecular ion peaks ([M+H]+^+ expected at m/z 311.2) and assess purity (>95%).
  • IR Spectroscopy : Identify O-H stretches (~3400 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}) .

Q. How does the benzyloxy group influence the compound’s stability under varying pH and light conditions?

  • Methodological Answer : The benzyloxy group enhances stability compared to unprotected phenols. Conduct accelerated degradation studies:

  • pH Stability : Test in buffers (pH 3–9) at 25°C; monitor via UV-Vis spectroscopy for absorbance shifts.
  • Photostability : Expose to UV light (λ = 254 nm) and analyze degradation products using LC-MS. Store in amber vials at -20°C to minimize light-induced decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of 2,6-Dichloro-4-benzyloxyphenol in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Discrepancies may arise from steric hindrance due to the benzyloxy group. Use computational modeling (DFT) to map electron density and identify reactive sites. Experimentally, compare reaction rates with/without electron-withdrawing groups (EWGs) and employ high-temperature conditions (80–100°C) to overcome steric effects .

Q. How can the environmental fate of 2,6-Dichloro-4-benzyloxyphenol be assessed, particularly its biodegradation pathways?

  • Methodological Answer : Perform microbial degradation assays using soil or wastewater consortia. Track metabolites via GC-MS after derivatization. Key steps:

  • Aerobic Conditions : Monitor for dechlorination products (e.g., 4-benzyloxyphenol) and benzyl alcohol.
  • Anaerobic Conditions : Assess reductive dechlorination using sulfate-reducing bacteria .

Q. What role does 2,6-Dichloro-4-benzyloxyphenol play in modulating biological targets, and how can structure-activity relationships (SAR) be validated?

  • Methodological Answer : Screen against fungal pathogens (e.g., Candida albicans) to evaluate antifungal activity. For SAR, synthesize analogs with varying substituents (e.g., methyl, nitro groups) and compare IC50_{50} values. Use molecular docking to predict binding affinity to fungal cytochrome P450 enzymes .

Q. How can batch-to-batch variability in purity be minimized during large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor chlorination efficiency. Use recrystallization with toluene/ethanol mixtures (1:3 v/v) to standardize purity. Validate batches via DSC to ensure consistent melting points (expected range: 98–102°C) .

Contradiction Analysis & Troubleshooting

Q. Conflicting reports on the compound’s solubility: How to determine optimal solvents for experimental workflows?

  • Methodological Answer : Solubility varies due to crystallinity differences. Test in DMSO, acetonitrile, and dichloromethane using gravimetric analysis. For aqueous solubility, use co-solvents (e.g., 10% PEG-400) and confirm via nephelometry. Reference PubChem solubility data but validate experimentally .

Q. Discrepancies in reported toxicity profiles: What assays best evaluate cytotoxic effects?

  • Methodological Answer : Use tiered testing:

  • In vitro : MTT assay on human hepatocytes (HepG2) to assess IC50_{50}.
  • In silico : Predict toxicity via QSAR models (e.g., EPA’s TEST).
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-h EC50_{50}) .

Data Presentation Guidelines

  • Tables : Include retention times (HPLC), spectral peaks (NMR/IR), and biological activity data.
  • Figures : Provide reaction schemes, degradation pathways, and docking poses.
  • References : Cite PubChem, DSSTox, and peer-reviewed journals for structural and toxicological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.